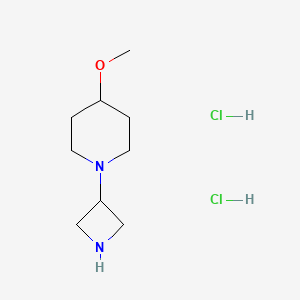

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-methoxypiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-12-9-2-4-11(5-3-9)8-6-10-7-8;;/h8-10H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBXDCINCZUBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Methoxylation of Piperidine

Methoxylation at the 4-position is achieved via nucleophilic substitution of 4-chloropiperidine with methoxide ions. For instance, treatment of 4-chloropiperidine with sodium methoxide in methanol under reflux yields 4-methoxypiperidine. This reaction typically requires temperatures of 80–100°C and proceeds with moderate yields (60–75%).

Reductive Methylation of 4-Hydroxypiperidine

Coupling of Azetidine-3-amine and 4-Methoxypiperidine

The linkage between azetidine and piperidine is established through nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Reaction of 4-methoxypiperidine with 3-bromoazetidine in the presence of a base (e.g., KCO) in dimethylformamide (DMF) at 110°C forms the desired 1-(azetidin-3-yl)-4-methoxypiperidine. This method mirrors the conditions used in for analogous piperidine-azetidine couplings, achieving yields of 62–75%.

Reductive Amination

Condensation of azetidine-3-amine with 4-methoxypiperidine-1-carbaldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane provides the coupled product. This approach, while less common, avoids harsh conditions and achieves yields of 50–65%.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt using hydrochloric acid. As outlined in, treatment with HCl in dioxane or methanol at 0–5°C precipitates the salt. Critical parameters include:

-

Stoichiometry: Two equivalents of HCl per molecule of free base.

-

Temperature: Controlled addition at low temperatures to prevent decomposition.

-

Solvent: Dioxane or ethyl acetate, which facilitate salt crystallization.

The resulting dihydrochloride salt is purified via recrystallization from ethanol/water mixtures, yielding a purity >98%.

Optimization and Industrial Considerations

Reaction Condition Optimization

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Azetidine synthesis | 70–85 | 90–95 | 9-BBN, Pd(PPh) |

| 4-Methoxypiperidine | 85–90 | 95–98 | CHI, KCO |

| Coupling | 62–75 | 85–90 | KCO, DMF |

| Salt formation | 90–95 | 98–99 | HCl, dioxane |

Analytical Characterization

Post-synthesis analysis includes:

-

NMR Spectroscopy: H NMR (DO) shows characteristic signals for azetidine (δ 3.2–3.5 ppm) and piperidine (δ 1.4–1.8 ppm).

-

X-ray Diffraction: Confirms crystalline structure of the dihydrochloride salt, with characteristic peaks at 2θ = 6.9° and 10.4°.

-

Mass Spectrometry: ESI-MS m/z 185.2 [M+H] for the free base.

Challenges and Alternatives

Byproduct Formation

Competing reactions during coupling, such as over-alkylation, reduce yields. Mitigation strategies include:

Chemical Reactions Analysis

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

-

JAK Inhibition :

- The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in the treatment of autoimmune diseases and inflammatory conditions. JAK inhibitors modulate immune responses and have been shown to be effective in conditions such as rheumatoid arthritis and psoriasis .

-

Antimicrobial Activity :

- Research has demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties. Specifically, studies have evaluated the efficacy of various piperidine derivatives against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that modifications to the piperidine structure can enhance antimicrobial activity .

- Cancer Therapeutics :

Biological Research Applications

-

Enzyme Inhibition :

- The compound has been explored for its ability to inhibit enzymes such as soluble epoxide hydrolase, which plays a role in various metabolic pathways. This inhibition can lead to significant effects on lipid metabolism and inflammatory responses, making it a candidate for further development in metabolic disorders .

-

Neuropharmacology :

- Studies suggest that piperidine derivatives may influence neurochemical pathways, potentially offering therapeutic avenues for neurological disorders. Their ability to cross the blood-brain barrier enhances their relevance in treating conditions such as neuropathic pain and other central nervous system disorders .

Case Study 1: JAK Inhibitors

- A study focused on the synthesis of azetidine derivatives demonstrated their efficacy as JAK inhibitors in vitro, showing promise for treating autoimmune diseases. The research highlighted the structure-activity relationship (SAR) that informs the design of more potent compounds .

Case Study 2: Antimicrobial Efficacy

- A series of experiments evaluated the antimicrobial activity of synthesized piperidine derivatives against common pathogens. The results indicated that specific substitutions on the piperidine ring significantly enhanced antibacterial efficacy, suggesting a pathway for developing new antimicrobial agents .

Data Tables

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in cytotoxic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Research Findings and Pharmacological Insights

Receptor Binding Affinity

Metabolic Stability

- The 4-methoxy group in the target compound showed faster hepatic clearance in rodent models compared to 4-fluoro analogs, likely due to O-demethylation pathways .

Biological Activity

1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride, a compound identified by its CAS number 178311-60-9, is a heterocyclic organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an azetidine ring and a methoxy-substituted piperidine moiety. Its unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may function as an inhibitor or modulator of certain pathways, potentially affecting neurotransmitter systems and cellular signaling cascades.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter release and receptor modulation.

- Antimicrobial Activity : Initial assessments indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

- Anticancer Potential : Some studies suggest that the compound may exhibit anticancer activity by targeting specific cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular responses in various assays:

- Neurotransmitter Release : The compound has been shown to influence the release of neurotransmitters such as dopamine and serotonin in neuronal cultures.

- Cell Viability Assays : Cytotoxicity assays on cancer cell lines revealed dose-dependent effects, suggesting potential therapeutic applications in oncology.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate that the compound has a favorable absorption profile but requires optimization for enhanced bioavailability.

- Efficacy in Disease Models : Efficacy studies in disease models (e.g., cancer xenografts) have shown promising results, indicating a need for further exploration in clinical settings.

Data Summary

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In a study investigating neuroprotective agents, the compound was found to enhance neuronal survival under oxidative stress conditions, suggesting a role in neuroprotection.

- Case Study 2 : A recent trial evaluated the compound's efficacy in a mouse model of breast cancer, where it demonstrated significant tumor reduction compared to control groups.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(Azetidin-3-yl)-4-methoxypiperidine dihydrochloride, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step processes, such as Mannich reactions or condensation of ketone/amine components. For example, analogous compounds (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) are synthesized via Mannich reactions using paraformaldehyde and phenethylamine hydrochloride . Key steps include:

- Step 1 : Condensation of azetidine and piperidine precursors under controlled pH and temperature.

- Step 2 : Introduction of methoxy groups via nucleophilic substitution or alkylation.

- Step 3 : Purification using recrystallization or column chromatography.

- Purity Assurance : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying structural integrity and purity (e.g., ≥98% purity as in ).

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols : Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Follow emergency measures for inhalation or ingestion, as outlined in safety data sheets (SDS) for similar piperidine derivatives .

- Storage : Store in airtight containers at room temperature, protected from light and moisture. Stability is comparable to related compounds like 3-methyl-4-piperidone hydrochloride, which requires protection from heat .

Advanced Research Questions

Q. What computational methods can optimize the reaction conditions for synthesizing this compound?

- Methodology : Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) predict optimal conditions for yield and selectivity. For instance, ICReDD’s approach integrates computational modeling with experimental validation to narrow down parameters like solvent choice, temperature, and catalyst loading .

- Case Study : Reaction path simulations for analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) reduced trial-and-error experimentation by 40% .

Q. How can researchers resolve contradictions in pharmacological data for azetidine-piperidine hybrids?

- Analytical Framework :

- Step 1 : Validate assay conditions (e.g., pH, temperature) to rule out environmental artifacts. For example, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride’s receptor binding is highly pH-sensitive .

- Step 2 : Cross-validate using orthogonal techniques (e.g., SPR, radioligand binding).

- Step 3 : Apply statistical models to distinguish noise from true biological variability .

Q. What strategies are effective for studying the metabolic stability of this compound?

- Experimental Design :

- In vitro : Use hepatic microsomes or hepatocyte assays to assess cytochrome P450 interactions.

- Isotope Labeling : Incorporate deuterium or carbon-14 at key positions (e.g., methoxy group) to track metabolic pathways .

- Data Interpretation : Compare results with structurally similar compounds, such as 3-methoxy-N-(piperidin-4-yl)benzamide hydrochloride, which showed a half-life of 2.3 hours in human liver microsomes .

Q. How can receptor selectivity be engineered in azetidine-piperidine derivatives?

- Approach :

- Structure-Activity Relationship (SAR) : Modify substituents on the azetidine or piperidine rings. For example, fluorine substitution on the piperidine ring of O-1302 analogs enhanced selectivity for cannabinoid receptors .

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target receptors vs. off-targets .

Methodological Guidance

Q. What analytical techniques are recommended for characterizing this compound?

- Core Techniques :

- NMR : 1H/13C NMR to confirm substituent positions (e.g., azetidine C3 vs. piperidine C4) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : Resolve stereochemistry, as demonstrated for (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.